Cas no 1397-89-3 (Amphotericin b)
Amphotericin b Chemical and Physical Properties
Names and Identifiers
-
- Amphotericin B
- 33-[(3-amino-3,6-dideoxy-beta-d-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- ABELCET
- AMBISOME
- AMPHOTERCIN B
- AMPHOTERICIN B SOLUBILIZED
- AMPHOTERICIN B, SOLUBLE
- AMPHOTERICIN B, STREPTOMYCES NODOSUS
- AMPHOTERICIN B, STREPTOMYCES SPECIES
- AMPHOZONE
- FUNGIZONE
- FUNGIZONE(R)
- 14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carbo
- 33-((3-amino-3,6-dideoxy-beta-d-mannopyranosyl)oxy)-1,3,5,6,9,11,-xylicaci
- amphomoronal
- ampho-moronal
- amphotericinbstandardsolution
- amphotericineb
- Amphotericin B trihydrate
- Abelecet
- Amphocin
- AMPHOTERICIN B, NON STERILE
- fungilin
- Halizon
- LNS-AmB
- ns718
- F
- Amphotericine B
- Amphotericin
- Amfotericina B
- Amphotericinum B
- AMPH-B
- Liposomal Amphotericin B
- Amphotericin-B
- Amphortericin B
- Amphotec
- Mysteclin-F
- 7XU7A7DROE
- DSSTox_CID_2601
- DSSTox_RID_76653
- DSSTox_GSID_22601
- Fungisome
- Fungisone
- Amphotericinum B [INN-Latin]
- Amfotericina B [INN-Spanish]
- Amphotericine B [INN-French]
- C47H73NO17
- Anfotericine B
- AMPHOTERICIN B [HSDB]
- AMPHOTERICIN B [JAN]
- AMPHOTERICIN B [INN]
- Fungizone (TN)
- A01AB04
- Amphotericin B [USP:INN:JAN]
- Q412223
- NSC527017
- Ambil
- (1R-(1R*,3S*,5R*,6R*,9R*,11R*,15S*,16R*,17R*,18S*,19E,21E,23E,25E,27E,29E,31E,33R*,35S*,36R*,37S*))-33-((3-Amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- Amphotericin BETA
- J02AA01
- LMPK06000002
- UNII-7XU7A7DROE
- 14,39-DIOXABICYCLO(33.3.1)NONATRIACONTA-19,21,23,25,27,29,31-HEPTAENE-36-CARBOXYLIC ACID, 33-((3-AMINO-3,6-DIDEOXY-BETA-D-MANNOPYRANOSYL)OXY)-1,3,5,6,9,11,17,37-OCTAHYDROXY-15,16,18-TRIMETHYL-13-OXO-, (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S
- SCHEMBL17973
- Amphotericin B (USP:INN:JAN)
- Amphotec (TN)
- DTXCID802601
- (1S,3R,4E,6E,8E,10E,12E,14E,16E,18S,19R,20R,21S,25R,27R,30R,31R,33S,35R,37S,38R)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-19,25,27,30,31,33,35,37-octahydroxy-18,20,21-trimethyl-23-oxo-22,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid
- G01AA03
- AMPHOTERICIN B [MI]
- Prestwick3_000410
- Amphotericin B?
- (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-he
- Amphotericin b, liposome [WHO-DD]
- AB00513832_02
- 4UH
- D00203
- Amphotericin B from Streptomyces sp., Vetec(TM) reagent grade, BioReagent, suitable for cell culture, ~80%
- IAB
- CHEMBL267345
- NCGC00090808-01
- Amp B
- AMPHOTERICINUM B [WHO-IP LATIN]
- Funganiline
- AI3-26528
- AMPHOTERICIN B (EP MONOGRAPH)
- 14,39-Dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,2 7,29,31-heptaene-36-carboxylic acid, 33-((3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-(1R-(1R*,3S*,5R*,6R*,9R*,11R*,15S*,16R*,17R*,18S*,19E,21E,23E, 25E-27E,29E,31E,33R*,35S*,36R*,37S*))-
- Amfotericina B (INN-Spanish)
- (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19Z,21Z,23Z,25Z,27Z,29Z,31Z,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- A07AA07
- (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(((2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- NKTR-024
- CCRIS 5963
- 1397-89-3
- (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-(3-Amino-3,6-dideoxy-beta-D-mannopyranosyloxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- AMPHOTERICIN B (USP MONOGRAPH)
- AMPHOTERICIN B (USP-RS)
- Amphotericin B liposome
- AMPHOTERICIN B (MART.)
- DTXSID9022601
- s1636
- (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(3-Amino-3,6-dideoxy-beta-D-mannopyranosyloxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- Amphotericin B from Streptomyces sp.
- 1397-89-3, C47H73NO17
- 14,39-Dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid, 33-((3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-, (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-
- (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- AMPHOTERACIN B
- 14,39-DIOXABICYCLO(33.3.1)NONATRIACONTA-19,21,23,25,2 7,29,31-HEPTAENE-36-CARBOXYLIC ACID, 33-((3-AMINO-3,6-DIDEOXY-BETA-D- MANNOPYRANOSYL)OXY)-1,3,5,6,9,11,-17,37-OCTAHYDROXY-15,16,18-TRIMETHYL- 13-OXO-(1R-(1R*,3S*,5R*,6R*,9R*,11R*,15S*,16R*,17R*,18S*,19E,21E,23E, 25E-27E,29E,31E,33R*,35S*,36R*,37S*))-
- Amphotocerin
- AMPHOTERICIN B [ORANGE BOOK]
- amphotericin B liposomal
- NSC-527017
- HMS2096A22
- (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- Amphotericinum B (INN-Latin)
- (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-hept
- BSPBio_000340
- NS 718
- BRN 0078342
- (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-((3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- AMPHOTERICIN B [VANDF]
- AKOS024464746
- Amphotericin B (85%)
- CHEBI:2682
- AMPHOTERICIN B [WHO-DD]
- HMS3713A22
- AmBisome (TN)
- AMPHOTERICIN B [EP MONOGRAPH]
- EINECS 215-742-2
- AMPHOTERICIN B [USP MONOGRAPH]
- Amphotericin B; (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-ss-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- HSDB 3008
- DB00681
- A2114
- Amphotericin b, liposome
- C06573
- Amphotericine B (INN-French)
- AMPHOTERICIN B LIPOSOME [VANDF]
- AMPHOTERICIN B [MART.]
- ABLC
- Amphotericin B solubilized, powder, gamma-irradiated, BioXtra, suitable for cell culture
- HY-B0221
- Amphotericin B from Streptomyces sp., BioReagent, suitable for cell culture, ~80% (HPLC)
- MFCD00877763
- NSC 527017
- ABELCET, LIPOSOMAL AMPHOTERICIN B
- CCG-220410
- AB00513832
- 14,39-DIOXABICYCLO(33.3.1)NONATRIACONTA-19,21,23,25,27,29,31-HEPTAENE-36-CARBOXYLIC ACID, 33-((3-AMINO-3,6-DIDEOXY-BETA-D-MANNOPYRANOSYL)OXY)-1,3,5,6,9,11,17,37-OCTAHYDROXY-15,16,18-TRIMETHYL-13-OXO-, (1R-(1R*,3S*,5R*,6R*,9R*,11R*,15S*,16R*,17R*,18S*,19E,21E,23E,25E,27E,29E,31E,33R*,35S*,36R*,37S*))-
- AMPHOTERICIN B [USP-RS]
- BPBio1_000374
- Amphotericin B (JP18/USP/INN)
- Amphotericin B (~80%)
- AMPHOTERICIN B [WHO-IP]
- 5-18-10-00525 (Beilstein Handbook Reference)
- Amphotericin B from Streptomyces sp., ~80% (HPLC), powder
- BIDD:GT0351
- Amphotericin b
-
- MDL: MFCD00877763
- Inchi: 1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)
- InChI Key: APKFDSVGJQXUKY-UHFFFAOYSA-N
- SMILES: CC1C(O)C(N)C(O)C(OC2C=CC=CC=CC=CC=CC=CC=CC(C)C(O)C(C)C(C)OC(=O)CC(O)CC(O)CCC(O)C(O)CC(O)CC3(CC(C(C(O3)C2)C(=O)O)O)O)O1
- BRN: 78342
Computed Properties
- Exact Mass: 923.48800
- Monoisotopic Mass: 923.48784986 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 65
- Rotatable Bond Count: 3
- Complexity: 1670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 19
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 7
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- Molecular Weight: 924.1
- XLogP3: 0
- Topological Polar Surface Area: 320
Experimental Properties
- Color/Form: Powder
- Density: 1.34
- Melting Point: >170 ºC
- Boiling Point: 1140.365°C at 760 mmHg
- Flash Point: 643.5±34.3 °C
- Refractive Index: 1.5280 (estimate)
- Solubility: sterile water: 20 mg/mL as a stock solution. Stock solutions should be stored at −20?#x00b0;C. Stable at 37?#x00b0;C for 3 days.
- Water Partition Coefficient: <0.1 g/100 mL at 21 ºC
- Stability/Shelf Life: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
- PSA: 319.61000
- LogP: 1.41200
- Odor: ODORLESS OR PRACTICALLY SO
- Merck: 13,590
- Specific Rotation: D24 +333° (acidic DMF); -33.6° (0.1N methanolic HCl)
- Sensitiveness: Moisture & Light Sensitive
- Solubility: Soluble in dimethyl sulfoxide (30 ~ 40mg/ml), slightly soluble in dimethylformamide (2 ~ 4mg/ml), very slightly soluble in methanol, insoluble in water, absolute ethanol, chloroform and diethyl ether.
Amphotericin b Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:UN 1759 8/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39-S45-S36
- FLUKA BRAND F CODES:8-10-21
- RTECS:BU2625000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Toxicity:LD50 in mice (mg/kg): 88 i.p., 4 i.v. (Keim)
- Storage Condition:4°C, protect from light, stored under nitrogen
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:6.1(b)
- Packing Group:III
- Hazard Level:6.1(b)
Amphotericin b Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QA710-1g |
Amphotericin b |
1397-89-3 | 750ug/mg, | 1g |
¥87.0 | 2022-07-28 | |
| MedChemExpress | HY-B0221-10mM*1mLinDMSO |
Amphotericin B |
1397-89-3 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2022-05-30 | |
| MedChemExpress | HY-B0221-100mg |
Amphotericin B |
1397-89-3 | ≥98.0% | 100mg |
¥500 | 2024-04-20 | |
| MedChemExpress | HY-B0221-500mg |
Amphotericin B |
1397-89-3 | ≥98.0% | 500mg |
¥980 | 2024-04-20 | |
| MedChemExpress | HY-B0221-1g |
Amphotericin B |
1397-89-3 | ≥98.0% | 1g |
¥1600 | 2024-04-20 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LA0414-100mg |
Amphotericin b |
1397-89-3 | 100mg |
¥80元 | 2023-09-15 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LA0414-1g |
Amphotericin b |
1397-89-3 | 1g |
¥420元 | 2023-09-15 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LA0414-500mg |
Amphotericin b |
1397-89-3 | 500mg |
¥290元 | 2023-09-15 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LA5144-100mg |
Amphotericin b |
1397-89-3 | ≥98% | 100mg |
¥500元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LA5144-25mg |
Amphotericin b |
1397-89-3 | ≥98% | 25mg |
¥150元 | 2023-09-15 |
Amphotericin b Suppliers
Amphotericin b Related Literature
-
R. Silva-Carvalho,T. Le?o,A. I. Bourbon,C. Gon?alves,L. M. Pastrana,P. Parpot,I. Amorim,A. M. Tomás,F. M. Gama Biomater. Sci. 2022 10 1952
-
Dara M. O’Brien,Cindy Vallieres,Cameron Alexander,Steven M. Howdle,Robert A. Stockman,Simon V. Avery J. Mater. Chem. B 2019 7 5222
-
Taoxing Peng,Weihua Xu,Qianqian Li,Yang Ding,Yongzhuo Huang Biomater. Sci. 2023 11 62
-
Isolda Romero-Canelón,Ana M. Pizarro,Abraha Habtemariam,Peter J. Sadler Metallomics 2012 4 1271
-
Weiwei Gao,Che-Ming J. Hu,Ronnie H. Fang,Liangfang Zhang J. Mater. Chem. B 2013 1 6569
Additional information on Amphotericin b
Introduction to Amphotericin B (CAS No. 1397-89-3) and Its Recent Advancements
Amphotericin B, a polyene antifungal medication, is one of the most potent and widely used drugs in the treatment of severe fungal infections. With the chemical formula C₅₇H₇₅NO₁₃ and a CAS number of 1397-89-3, this compound has been a cornerstone in medical chemistry and pharmacology for decades. Its unique mechanism of action and broad spectrum of activity make it indispensable in clinical settings, particularly for infections caused by resistant or invasive fungi.
The pharmacological properties of Amphotericin B are attributed to its amphiphilic nature, which allows it to interact with cell membranes, leading to the disruption of fungal cell integrity. This interaction is primarily mediated by the compound's ability to bind to ergosterol, a key component of fungal cell membranes, which is absent in human cells. This selective targeting has made Amphotericin B a first-line treatment for invasive fungal infections such as Candidaemia, Aspergillosis, and Cryptococcosis.
In recent years, significant advancements have been made in the development of Amphotericin B formulations aimed at improving its therapeutic index and reducing side effects. One notable development is the introduction of lipid-based formulations, such as liposomal Amphotericin B (LAmB) and amphotericin B colloidal dispersion (ABCD). These formulations enhance the drug's solubility and bioavailability while minimizing nephrotoxicity, a common adverse effect associated with traditional Amphotericin B deoxycholate (Fungizone®).
The use of lipid-based formulations has been particularly beneficial in patients with compromised renal function or those requiring prolonged therapy. For instance, liposomal Amphotericin B has demonstrated improved efficacy in treating mucormycosis, a rapidly progressive and often fatal fungal infection. Studies have shown that LAmB can achieve higher concentrations in infected tissues while reducing systemic exposure, thereby minimizing side effects such as fever and chills.
Another significant advancement in Amphotericin B therapy is the development of new delivery systems that enhance drug penetration into infected sites. Nanotechnology-based delivery systems have emerged as a promising approach to improve the efficacy of Amphotericin B. These systems utilize nanoparticles to target specific cellular compartments within fungal cells, thereby increasing the drug's antifungal activity while reducing toxicity.
Recent research has also explored the synergistic use of Amphotericin B with other antifungal agents to combat multidrug-resistant fungal strains. Combination therapy has been shown to reduce the likelihood of resistance development and improve patient outcomes. For example, the combination of Amphotericin B with echinocandins has been effective in treating infections caused by Candida species that are resistant to azole antifungals.
The molecular structure of Amphotericin B plays a crucial role in its pharmacological activity. The polyene macrolide ring system is responsible for its interaction with ergosterol, while the hydroxyl and amine groups contribute to its amphiphilic properties. Structural modifications have been explored to enhance the drug's efficacy and reduce side effects. For instance, modifications aimed at increasing solubility have led to the development of amphotericin B analogs that exhibit improved pharmacokinetic profiles.
The synthesis and characterization of Amphotericin B continue to be areas of active research. Advances in synthetic chemistry have enabled the production of novel derivatives with enhanced antifungal activity. These derivatives often incorporate modifications that improve drug stability, bioavailability, and target specificity. Such innovations hold promise for addressing emerging fungal infections that pose significant therapeutic challenges.
The clinical applications of Amphotericin B extend beyond antifungal therapy. Emerging evidence suggests that this compound may have potential uses in other areas due to its unique chemical properties. For example, studies have explored its role in modulating immune responses and treating certain inflammatory conditions. While these applications are still under investigation, they highlight the broad therapeutic potential of Amphotericin B beyond its traditional antifungal uses.
In conclusion, Amphotericin B remains a critical medication in modern medicine despite its limitations. The development of novel formulations and delivery systems has significantly improved its therapeutic profile, making it more effective and safer for patients. Continued research into its mechanisms of action and structural modifications will further enhance its applications in treating fungal infections and potentially other diseases.
1397-89-3 (Amphotericin b) Related Products
- 36148-89-7(Amphotericin B methyl ester)
- 30652-87-0(Amphotericin B)
- 130767-46-3(10,29-Dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylicacid, 23-[(3-amino-3,6-dideoxy-b-D-mannopyranosyl)oxy]-1,3,5,6,27-pentahydroxy-11-(1-methylethyl)-9-oxo- (9CI))
- 1405-32-9(amphotericin A)
- 1393-12-0(12,29-Dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylicacid, 23-[(3-amino-3,6-dideoxy-b-D-mannopyranosyl)oxy]-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-,(1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-)
- 130433-01-1(12,31-Dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylicacid, 25-[(3-amino-3,6-dideoxy-b-D-mannopyranosyl)oxy]-1,3,4,9,29-pentahydroxy-13-(1-methylpropyl)-7,11-dioxo-(9CI))
- 1400-61-9(Nystatin)
- 34786-70-4(nystatin)
- 12633-72-6(Amphotericin)
- 52539-60-3(butyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19Z,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-beta-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,3)